molecular formula C18H32O16 B8071600 4-a-Isomaltosylglucose

4-a-Isomaltosylglucose

Cat. No.: B8071600
M. Wt: 504.4 g/mol
InChI Key: OWEGMIWEEQEYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-a-Isomaltosylglucose is a useful research compound. Its molecular formula is C18H32O16 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic glucosylation of arbutin, a process involving 4-Hydroxyphenyl-β-isomaltoside, was synthesized using α-glucosidase for transglycosylation between arbutin and sucrose. This method achieved a 50% molar yield relative to arbutin (Milosavić, Prodanović, & Jankov, 2007).

  • The action of transglucosidase from Aspergillus oryzae on maltose resulted in the formation of various compounds, including 4-a-isomaltosyl-n-glucose (panose). This process highlights the enzyme's ability to synthesize complex sugars from simpler ones (Pazur & French, 1952).

  • High-yield and fast enzymatic production of theanderose (isomaltosucrose) was achieved using Bacillus subtilis CECT 39 levansucrase. This research emphasizes the potential of enzymatic synthesis for producing oligosaccharides with potential sweetener applications (Ruiz-Aceituno et al., 2017).

  • Studies on amylopectindebranching enzyme led to the preparation and characterization of isomaltodextrins, contributing to understanding the structure and function of complex carbohydrates (Turvey & Whelan, 1957).

  • The extraction and study of a novel isomaltulose-synthesizing enzyme from Erwinia rhapontici demonstrated its unique features and potential industrial applications as a biocatalyst (Cheetham, 1984).

  • The discovery of a novel l-isoleucine hydroxylating enzyme, l-isoleucine dioxygenase from Bacillus thuringiensis, which produces 4-hydroxyisoleucine (4-HIL), highlights the potential applications in glucose metabolism and diabetes treatment (Kodera et al., 2009).

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGMIWEEQEYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33401-87-5
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223 °C
Record name Panose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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